

Application of (rac)-Indapamide-d3 in Pharmacokinetic Assays of Indapamide

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Compound of Interest

Compound Name: (rac)-Indapamide-d3

Cat. No.: B563379

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Application Note AN-PK-001

Introduction

(rac)-Indapamide-d3 is the deuterated form of Indapamide, a thiazide-like diuretic and antihypertensive agent. Due to its similar physicochemical properties to the parent drug and its distinct mass, **(rac)-Indapamide-d3** serves as an ideal internal standard (IS) for the quantitative analysis of Indapamide in biological matrices during pharmacokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response, leading to high accuracy and precision.

This document provides detailed application notes and protocols for the use of **(rac)-Indapamide-d3** in pharmacokinetic assays of Indapamide using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The method involves the extraction of Indapamide and the internal standard, **(rac)-Indapamide-d3**, from a biological matrix, typically whole blood or plasma. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Indapamide in the sample is determined by comparing the peak area ratio of

the analyte to the internal standard against a calibration curve constructed with known concentrations of Indapamide.

Key Applications

- **Pharmacokinetic Studies:** Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Indapamide in preclinical and clinical trials.
- **Bioequivalence Studies:** Comparing the pharmacokinetic profiles of different formulations of Indapamide to establish their therapeutic equivalence.^{[1][2]}
- **Therapeutic Drug Monitoring (TDM):** Although not routinely performed for Indapamide, this method can be adapted for TDM in specific patient populations to optimize dosage and minimize adverse effects.
- **Drug-Drug Interaction Studies:** Investigating the effect of co-administered drugs on the pharmacokinetics of Indapamide.

Quantitative Data Summary

The following tables summarize key parameters from published studies utilizing deuterated Indapamide as an internal standard for pharmacokinetic analysis.

Table 1: LC-MS/MS Method Validation Parameters for Indapamide Quantification

Parameter	Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Recovery (%)	Reference
Pinto et al. (2014)	Whole Blood	0.25 - 50	0.25	< 15	< 15	Within ±15	> 80	[2]
Jain et al. (2006)	Human Whole Blood	0.5 - 80.0	0.5	4.02 (at LLOQ)	Not Reported	Within ±20 (at LLOQ), ±15 (other concentrations)	82.4	[3]
Nakov et al. (2013)	Human Whole Blood	1 - 50	1	Not Reported	Not Reported	Not Reported	90.51 - 93.90	[4]
Liang et al. (2006)	Human Plasma	0.5 - 100	0.2	< 10	< 10	85 - 115	Not Reported	[5]

Table 2: Pharmacokinetic Parameters of Indapamide in Healthy Human Volunteers

Formulation	Dose (mg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC0-t (ng·h/mL)	Reference
Immediate Release	2.5	39.3 ± 11.0	0.8 ± 0.3	18.4 ± 13.4	564 ± 146	[6]
Sustained Release	1.5	17.6 ± 6.3	12.3 ± 0.4	14.8 ± 2.8	559 ± 125	[6]
Immediate Release	5	47.79 ± 4.68	2.0 ± 0.5	23.23 ± 4.48	840.90 ± 170.62	[1]
Not Specified	Not Specified	~263	~2.3	~16	2950	[7]
Sustained Release	1.5	62.30 ± 17.55 (fasted), 82.00 ± 20.38 (fed)	11.07 ± 4.49 (fasted), 6.43 ± 2.41 (fed)	Not Reported	2107.16 ± 481.06 (fasted), 2180.50 ± 468.96 (fed)	[8]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from Pinto et al. (2014).[2]

- **Sample Collection:** Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
- **Internal Standard Spiking:** To a 500 µL aliquot of whole blood, add 50 µL of **(rac)-Indapamide-d3** working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
- **Vortexing:** Vortex the samples for 10 seconds to ensure thorough mixing.
- **Protein Precipitation & Extraction:**

- Add 1 mL of diethyl ether.
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the upper organic layer to a clean tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
- Injection: Inject a 20 µL aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol is a composite based on several published methods.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Liquid Chromatography Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: Synergi Polar-RP (50 x 4.6 mm, 4 µm) or equivalent C18 column.[\[2\]](#)
- Mobile Phase:
 - A: 5 mM aqueous ammonium acetate with 1 mM formic acid
 - B: Methanol
 - Isocratic elution with 40% A and 60% B.[\[2\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)
- Column Temperature: 40°C.
- Injection Volume: 20 µL.[\[2\]](#)

- Run Time: 3.0 minutes.[2]

Mass Spectrometry Conditions:

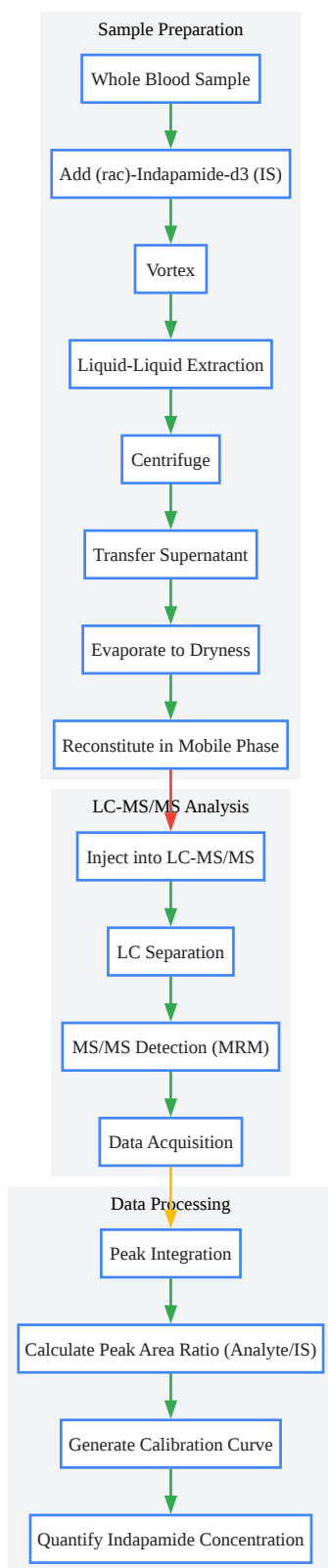
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), negative mode.[2]
- MRM Transitions:
 - Indapamide: m/z 364.0 → 188.9[2]
 - **(rac)-Indapamide-d3**: m/z 367.0 → 188.9[2]
- Ion Source Parameters:
 - IonSpray Voltage: -4500 V
 - Temperature: 500°C
 - Curtain Gas: 20 psi
 - Nebulizer Gas (GS1): 50 psi
 - Heater Gas (GS2): 50 psi
 - Collision Gas (CAD): Medium

Data Acquisition and Processing:

- Acquire data using the instrument's software.
- Integrate the peaks for Indapamide and **(rac)-Indapamide-d3**.
- Calculate the peak area ratio of Indapamide to **(rac)-Indapamide-d3**.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted ($1/x^2$) linear regression.

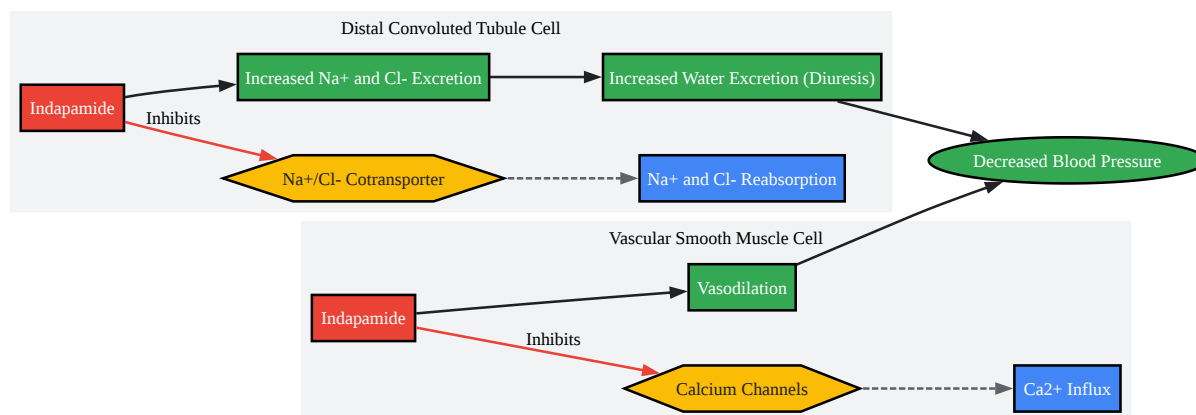
- Determine the concentration of Indapamide in the unknown samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of Indapamide.



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Caption: Mechanism of action of Indapamide.

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